molecular formula C21H26N4O6S B3307395 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide CAS No. 933027-71-5

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide

Número de catálogo B3307395
Número CAS: 933027-71-5
Peso molecular: 462.5 g/mol
Clave InChI: MKOZHOHSCPWCCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are used in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of piperazine derivatives involves numerous structural classes of compounds . The specific synthesis process for “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” is complex, as it is a piperazine derivative. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Aplicaciones Científicas De Investigación

Neuroprotective Effects Against Aluminium-Induced Neurotoxicity

This compound has been studied for its protective effects against aluminium-induced neurotoxicity . In vivo studies were designed to examine the protective effect of this piperazine derivative in ameliorating the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices . The compound showed potential in preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes associated with AlCl3 administration .

Acetylcholinesterase Inhibitor

The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . It was found to be a potential AChEI with adequate pharmacokinetic properties . This is particularly relevant in the context of Alzheimer’s disease, where AChEIs are used to increase central cholinergic neurotransmission .

Alpha1-Adrenergic Receptor Antagonist

The compound has shown potential as a ligand for alpha1-adrenergic receptors . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Treatment of Neurodegenerative and Psychiatric Conditions

The alpha1-adrenergic receptors (α1-AR) are a class of G-protein-coupled receptors (GPCRs), and to date, the three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs . Accordingly, a α1-AR is also the significant target for a new central nervous system (CNS) drug discovery .

Treatment of Cardiovascular Disorders

Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .

Treatment of Respiratory Disorders

Alpha1-adrenergic receptors are also targeted for the treatment of respiratory disorders such as asthma .

Mecanismo De Acción

Piperazine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter associated with memory and learning . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the brain, potentially improving memory and cognitive function .

Direcciones Futuras

The future directions for research on “N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors and their possible application in the treatment of Alzheimer’s disease .

Propiedades

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-16-7-8-17(15-19(16)25(27)28)21(26)22-9-14-32(29,30)24-12-10-23(11-13-24)18-5-3-4-6-20(18)31-2/h3-8,15H,9-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOZHOHSCPWCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
Reactant of Route 5
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.